Methyltris(methoxyethoxy)silane

描述

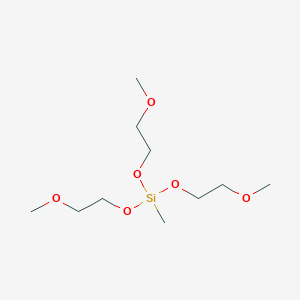

Methyltris(methoxyethoxy)silane is a trisubstituted organosilane compound characterized by a central silicon atom bonded to one methyl group and three methoxyethoxy (-OCH2CH2OCH3) groups. These compounds share functional similarities, including roles as coupling agents, intermediates in synthesis, or modifiers for surface properties in materials science. The absence of direct data on this compound necessitates a comparative analysis of its closest analogs, leveraging available research on related trisubstituted silanes .

准备方法

Synthetic Routes and Reaction Conditions

Methyltris(methoxyethoxy)silane can be synthesized through several methods. One common method involves the alcoholysis reaction of vinyltrichlorosilane with ethylene glycol monomethyl ether. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to achieve high yields .

Another method involves the silicon-hydrogen addition reaction of acetylene with tris(methoxyethoxy)silane. This reaction also requires specific catalysts and conditions to ensure efficient conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of cost-effective catalysts such as potassium carbonate loaded on gamma-alumina. This method has been optimized to achieve high conversion rates and yields, making it suitable for large-scale production .

化学反应分析

Types of Reactions

Methyltris(methoxyethoxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are essential for its application as a coupling agent and in the synthesis of advanced materials .

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the Si-O bonds in the presence of water, leading to the formation of silanols.

Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of new organosilicon compounds.

Major Products

The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds. These products are valuable in the production of coatings, adhesives, and composite materials .

科学研究应用

Methyltris(methoxyethoxy)silane has a wide range of applications in scientific research:

作用机制

The mechanism of action of methyltris(methoxyethoxy)silane involves its ability to form strong covalent bonds with both inorganic and organic substrates. This is achieved through the hydrolysis of its methoxy groups to form silanols, which can then condense with hydroxyl groups on the substrate surface. This process enhances the interfacial adhesion and compatibility of composite materials .

相似化合物的比较

The following table summarizes key properties, applications, and safety profiles of structurally related trisubstituted silanes, based on evidence from peer-reviewed studies and technical reports:

Key Comparative Insights:

Functional Groups and Reactivity :

- Vinyltris(2-methoxyethoxy)silane and Methyltris(trimethylsiloxy)silane differ in substituents: the former has methoxyethoxy groups (enhancing hydrophilicity and substrate adhesion), while the latter has trimethylsiloxy groups (imparting thermal stability and hydrophobicity) .

- Methyltris(methylisobutylketoxime)silane contains ketoxime groups, enabling its role as a cross-linker in polymer matrices .

Applications: Vinyltris(2-methoxyethoxy)silane is critical in SiO2 surface modification, improving nanoparticle dispersion in coatings and composites . Methyltris(trimethylsiloxy)silane is used in thermal studies of polysiloxanes and has been identified in fermented beverages, though its role there remains unclear .

Safety and Handling :

- Vinyltris(2-methoxyethoxy)silane and Methyltris(methylisobutylketoxime)silane are classified as hazardous, requiring strict PPE protocols .

- Methyltris(trimethylsiloxy)silane poses flammability risks but is less toxic compared to ketoxime-functionalized silanes .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Methyltris(trimethylsiloxy)silane | Vinyltris(2-methoxyethoxy)silane | Methyltris(methylisobutylketoxime)silane |

|---|---|---|---|

| Molecular Weight (g/mol) | 310.68 | 280.39 | 397.68 |

| Boiling Point (°C) | Not reported | 339.1 | Not reported |

| Density (g/cm³) | 0.92 | Not reported | Not reported |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

| Flammability | Combustible | Non-flammable | Flammable |

生物活性

Methyltris(methoxyethoxy)silane, also known as Tris(2-methoxyethoxy)methylsilane, is an organosilicon compound with the chemical formula . This compound has garnered attention for its potential biological activities and applications, particularly in materials science and biomedicine. This article explores its biological activity, including metabolism, toxicity, and potential therapeutic uses, supported by data tables and relevant case studies.

This compound is characterized by its hydrolyzable silane structure. Upon exposure to physiological conditions, it undergoes hydrolysis to form 2-methoxyethanol and silanol metabolites. The metabolic pathway of this compound suggests that the systemic toxicity observed is primarily attributed to the 2-methoxyethanol moiety, which is known for its potential toxic effects .

Hydrolysis Reaction

The hydrolysis reaction can be summarized as follows:

This reaction indicates that the compound's biological effects are closely linked to its hydrolytic products.

Acute Toxicity

Acute toxicity studies have demonstrated that this compound exhibits low oral acute toxicity, with a median lethal dose (LD50) greater than 2000 mg/kg body weight in rats. Clinical signs observed included hypoactivity and gastrointestinal disturbances .

Reproductive and Developmental Toxicity

Research indicates that repeated exposure to this silane can lead to significant reproductive and developmental toxicity. In a study where rats were administered varying doses of the compound, adverse effects were noted in body weight and food consumption at higher doses. Notably, effects on the thymus and hematopoietic system were also reported .

| Toxicity Study | Dose (mg/kg bw/day) | Observed Effects |

|---|---|---|

| Acute Oral Toxicity | >2000 | Low toxicity |

| Reproductive Study | 250 | Decreased body weight, food consumption |

| Hematopoietic Effects | - | Thymus abnormalities |

Genotoxicity

In a mammalian cell gene mutation study, this compound did not induce gene mutations in L5178Y mouse lymphoma cells, suggesting a low genotoxic potential for this compound .

Case Study 1: Effects on Cell Membranes

A study investigating the permeability of this compound metabolites through cellular membranes found that the silanol derivatives can penetrate cell membranes effectively due to their lower molecular weight and hydrophilic nature. This property raises concerns about bioaccumulation in biological systems .

Case Study 2: Application in Drug Delivery Systems

Research has explored the use of this compound as a functional additive in drug delivery systems. Its ability to form stable siloxane networks enhances the encapsulation efficiency of therapeutic agents while maintaining biocompatibility. In vitro studies demonstrated improved drug release profiles compared to traditional carriers .

常见问题

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for methyltris(methoxyethoxy)silane in laboratory settings?

Methodological Answer:

- Synthesis : this compound can be synthesized via alkoxylation of methyltrichlorosilane with methoxyethoxy alcohols. A protocol for analogous alkylsilanes involves using trialkoxyalkylsilanes as starting materials, with diisopropylamine as a counterion .

- Purification : Isolate the product by vacuum distillation or filtration, depending on solubility. For silane derivatives, evaporation under reduced pressure is effective to remove volatile byproducts .

- Critical Parameters : Control reaction temperature (typically 60–80°C) and stoichiometric ratios to minimize side reactions like hydrolysis. Use anhydrous solvents to prevent silanol formation .

Q. How should researchers safely handle this compound, and what are its GHS hazard classifications?

Methodological Answer:

-

Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors; ensure adequate ventilation .

-

GHS Classifications :

Hazard Class Signal Word Hazard Statements Acute Toxicity (Oral, Cat. 4) Danger H302: Harmful if swallowed Skin Irritation (Cat. 2) Warning H315: Causes skin irritation

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and Si NMR to confirm substitution patterns and silane backbone integrity. For example, Si NMR peaks for trisubstituted silanes typically appear at –40 to –60 ppm .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Monitor Si–O–C (~1100 cm) and Si–CH (~1250 cm) bonds .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z ~300–400 for methoxyethoxy derivatives) .

Q. What are the primary research applications of this compound in materials science?

Methodological Answer:

- Crosslinking Agent : Used in silicone rubber and sealants due to its moisture-curing properties. The methoxyethoxy groups hydrolyze to form siloxane networks .

- Polymer Modification : Acts as a co-monomer in methacrylate-based hydrogels for controlled drug release, enhancing hydrophilicity and biocompatibility .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in copolymerization with vinyl monomers?

Methodological Answer:

- Experimental Design :

- Monomer Selection : Pair with vinyl pyrrolidone or methacrylate derivatives to study radical copolymerization kinetics .

- Reactivity Ratios : Use the Mayo-Lewis equation to determine and via H NMR monitoring of monomer consumption .

- Crosslinking Efficiency : Measure gel fraction (%) post-curing to assess silane incorporation .

- Data Analysis : Compare experimental results with computational models (e.g., DFT for bond dissociation energies) .

Q. How can contradictory data on the hydrolytic stability of this compound in different solvents be resolved?

Methodological Answer:

- Controlled Hydrolysis Studies :

- Variables : Test in polar (e.g., water/ethanol) vs. nonpolar (e.g., toluene) solvents. Monitor Si–O–C bond cleavage via FTIR .

- Kinetic Analysis : Use Arrhenius plots to compare activation energies in different media. For example, hydrolysis rates may increase 5-fold in aqueous vs. anhydrous conditions .

- Mitigation Strategies : Add stabilizers (e.g., triethylamine) to slow hydrolysis in polar solvents .

Q. What methodologies optimize the use of this compound in hybrid silane films for corrosion protection?

Methodological Answer:

- Film Fabrication :

- Sol-Gel Process : Mix with GPTMS (3-glycidoxypropyltrimethoxysilane) in ethanol/water (80:20 v/v). Adjust pH to 4–5 with acetic acid for optimal hydrolysis .

- Dip-Coating : Apply to metal substrates at 2 mm/s withdrawal speed; cure at 120°C for 1 hour .

- Performance Testing :

- Electrochemical Impedance Spectroscopy (EIS) : Measure corrosion resistance (charge transfer resistance > 10 Ω·cm indicates effective protection) .

- Contact Angle Analysis : Target hydrophobicity (θ > 100°) to assess moisture barrier efficacy .

Q. How can researchers address batch-to-batch variability in crosslinking efficiency when using this compound?

Methodological Answer:

属性

IUPAC Name |

tris(2-methoxyethoxy)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O6Si/c1-11-5-8-14-17(4,15-9-6-12-2)16-10-7-13-3/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTVTFUBQOLTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO[Si](C)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066292 | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17980-64-2 | |

| Record name | 6-(2-Methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltris(2-methoxyethoxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltris(methoxyethoxy)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。